molecular formula C13H18N2O6S B13419569 (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13419569
M. Wt: 330.36 g/mol
InChI Key: IULARQDXAOEEIX-GMSGAONNSA-N
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Description

(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo octene ring system. The presence of functional groups such as tert-butoxycarbonyl, hydroxymethyl, and carboxylic acid contributes to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic ring system: This is typically achieved through a cyclization reaction involving a thia-azabicyclo intermediate.

    Introduction of functional groups: The tert-butoxycarbonyl group is introduced via a protection reaction, while the hydroxymethyl and carboxylic acid groups are added through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Catalyst selection: Choosing appropriate catalysts to enhance reaction efficiency and yield.

    Reaction conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted amines.

Scientific Research Applications

(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: Share a similar thia-azabicyclo ring system and exhibit antimicrobial properties.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but different functional groups.

Uniqueness

The uniqueness of (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of (6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

(6R,7R)-3-(hydroxymethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O6S/c1-13(2,3)21-12(20)14-7-9(17)15-8(11(18)19)6(4-16)5-22-10(7)15/h7,10,16H,4-5H2,1-3H3,(H,14,20)(H,18,19)/t7-,10-/m1/s1

InChI Key

IULARQDXAOEEIX-GMSGAONNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C2N(C1=O)C(=C(CS2)CO)C(=O)O

Origin of Product

United States

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